N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide
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Overview
Description
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyanothian ring and a dimethylpyrazole carboxamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyanothian Ring: This step involves the reaction of a suitable thiophene derivative with a cyanating agent under controlled conditions to form the cyanothian ring.
Synthesis of the Dimethylpyrazole Group: The dimethylpyrazole group is synthesized through the reaction of a suitable pyrazole precursor with methylating agents.
Coupling Reaction: The final step involves the coupling of the cyanothian ring with the dimethylpyrazole group using appropriate coupling reagents and catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms with altered electronic properties.
Scientific Research Applications
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxylate: A closely related compound with a carboxylate group instead of a carboxamide group.
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxylic acid: Another similar compound with a carboxylic acid group.
N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxylamide: A compound with an amide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9-7-10(16(2)15-9)11(17)14-12(8-13)3-5-18-6-4-12/h7H,3-6H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUJQDDNGKXDID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2(CCSCC2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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